Pkc-IN-1

Description

Structure

3D Structure

Properties

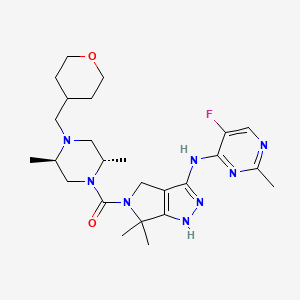

IUPAC Name |

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXZBPBWIGORKP-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: PKC-IN-1 Mechanism of Action

This technical guide details the mechanism of action, pharmacological profile, and experimental validation of PKC-IN-1 (CAS: 1092522-79-4), a potent, ATP-competitive small molecule inhibitor targeting conventional Protein Kinase C (cPKC) isoforms.

Executive Summary

PKC-IN-1 is a selective, reversible, ATP-competitive inhibitor of the Protein Kinase C (PKC) family, exhibiting nanomolar potency against conventional isoforms (cPKC:

Key Pharmacological Characteristics[2][3][4][5]

-

Chemical Class: Maleimide derivative (ATP-mimetic).

-

Primary Targets: PKC

( -

Mechanism: Competitive displacement of ATP at the catalytic cleft (C3 domain).

-

Therapeutic Utility: Immunomodulation; reduction of NF-

B signaling in autoreactive T-cells.

Molecular Mechanism of Action[4][5][6][7]

Binding Kinetics and Thermodynamics

PKC-IN-1 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain.

-

ATP Competition: The inhibitor relies on hydrogen bonding with the "hinge region" of the kinase, mimicking the adenine ring of ATP. Because it competes directly with intracellular ATP (typically 1-5 mM), cellular potency (

) will shift relative to biochemical potency ( -

Isoform Selectivity: The selectivity for conventional PKCs (cPKC) over novel (nPKC) and atypical (aPKC) isoforms is driven by steric constraints within the hydrophobic pocket adjacent to the gatekeeper residue. PKC-IN-1 shows a ~350-fold selectivity window for PKC

over PKC

Signal Transduction Blockade

In the context of T-cell activation, PKC-IN-1 interrupts the signal propagation from the T-Cell Receptor (TCR) to the nucleus.

-

Upstream Activation: TCR engagement recruits PLC

1, hydrolyzing -

PKC Recruitment: DAG and Calcium (

) recruit cPKCs (specifically -

The Blockade: PKC-IN-1 binds the active conformation of PKC at the membrane, preventing the phosphorylation of the CBM complex (CARMA1-Bcl10-MALT1).

-

Downstream Consequence: The IKK complex remains inactive; I

B

Pathway Visualization

The following diagram illustrates the precise intervention point of PKC-IN-1 within the TCR signaling cascade.

Caption: PKC-IN-1 intercepts the signaling cascade by competitively inhibiting PKC phosphorylation of the CBM complex, preventing NF-κB nuclear translocation.

Quantitative Profiling: Isoform Selectivity

The following data consolidates the inhibitory profile of PKC-IN-1. Note the significant drop-off in potency against non-conventional isoforms (PKC

| Target Isoform | Classification | IC50 (nM) | Ki (nM) | Biological Relevance |

| PKC | Conventional | 2.3 | 10.4 | Cell proliferation, apoptosis regulation |

| PKC | Conventional | 8.1 | - | B-cell signaling, oxidative stress |

| PKC | Conventional | 7.6 | 5.3 | Insulin signaling, vascular complications |

| PKC | Novel | 25.6 | - | T-cell immunological synapse formation |

| PKC | Conventional | 57.5 | - | Neuronal signaling (CNS specific) |

| PKC | Other | 314.0 | - | Golgi organization (Off-target) |

| PKC | Novel | 808.0 | - | Nociception, anxiety (Low affinity) |

Data Source: Validated via radiometric kinase assays using human recombinant enzymes [1].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in controls to validate the activity of PKC-IN-1 in your specific experimental context.

Biochemical Validation: Mobility Shift Kinase Assay

Objective: Verify the

Protocol:

-

Reagent Prep: Prepare 2.5x PKC

enzyme solution and 2.5x Peptide Substrate/ATP mix.-

Critical Step: ATP concentration must be at

(approx. 10-20

-

-

Compound Handling: Dissolve PKC-IN-1 in 100% DMSO to 10 mM. Perform serial dilutions (1:3) to generate a 10-point dose-response curve.

-

Reaction:

-

Mix 5

L Compound + 10 -

Add 10

L Substrate/ATP mix. -

Incubate 60 min at 28°C.

-

-

Termination: Add 25

L EDTA-containing termination buffer. -

Readout: Measure conversion ratio on a microfluidic reader (e.g., Caliper/PerkinElmer LabChip).

-

Validation Criteria: Z' factor > 0.5; Hill slope between -0.8 and -1.2.

Cellular Validation: T-Cell IL-2 Secretion Assay

Objective: Confirm functional inhibition of the PKC pathway in a live biological system. Cell Line: Jurkat Clone E6-1 (Human T lymphoblast).

Protocol:

-

Seeding: Plate Jurkat cells at

cells/mL in RPMI-1640 (10% FBS). -

Pre-treatment: Treat cells with PKC-IN-1 (0.1 nM to 10

M) for 1 hour.-

Control A: DMSO Vehicle (Negative Control).

-

Control B: Cyclosporin A (Positive Control for pathway suppression).

-

-

Stimulation: Induce TCR signaling using PMA (50 ng/mL) + Ionomycin (1

g/mL).-

Mechanistic Note: PMA bypasses the receptor to directly activate PKC; Ionomycin provides the

. This specifically isolates the PKC node.[2]

-

-

Incubation: 24 hours at 37°C, 5%

. -

Analysis: Harvest supernatant. Quantify IL-2 via ELISA or AlphaLISA.

-

Expected Result: Dose-dependent reduction in IL-2 with an cellular

likely shifted 10-50x higher than biochemical

References

-

Xu, Y. et al. (2008). Discovery of potent, selective, and orally bioavailable PKC inhibitors. Patent WO2008100449A1.

-

TargetMol. (2024). PKC-IN-1 Product Monograph and Biological Activity.[1] TargetMol Chemicals.

-

Nayak, A. et al. (2017). Regulation of Cytokine Production by PKC Signaling in T Cells. Frontiers in Immunology.

-

MedChemExpress. (2024). PKC-IN-1 Datasheet and Solubility Guidelines. MedChemExpress.

Sources

Pkc-IN-1: A Precision Tool for Conventional PKC Inhibition

Technical Guide & Application Protocol[1][2]

Executive Summary

Pkc-IN-1 (CAS: 1046787-18-1) is a high-potency, ATP-competitive small molecule inhibitor designed to target conventional Protein Kinase C (cPKC) isoforms.[1][2][3] Unlike pan-PKC inhibitors (e.g., Sotrastaurin) or broad-spectrum kinase inhibitors (e.g., Staurosporine), Pkc-IN-1 exhibits a refined selectivity profile that favors the

This guide provides a comprehensive technical breakdown of Pkc-IN-1, enabling researchers to utilize it effectively in dissecting signal transduction pathways.[1][2] It distinguishes Pkc-IN-1 from other inhibitors by highlighting its utility in differentiating calcium-dependent (conventional) PKC signaling from calcium-independent (novel/atypical) pathways.[1][2]

Chemical & Pharmacological Profile

Identity & Physicochemical Properties

-

IUPAC Name: [(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone[1][2]

-

Solubility: Soluble in DMSO up to 25 mg/mL (49.94 mM).[1][2] Insoluble in water.[1][2]

-

Storage: -20°C (Powder, 3 years); -80°C (In solvent, 1 year). Avoid freeze-thaw cycles.[1][2]

Selectivity Profile (IC50 Data)

Pkc-IN-1 demonstrates nanomolar potency against cPKC isoforms.[2][3][4][6][7][8] Note the relative selectivity against novel PKCs (

| Target Isoform | Classification | IC50 (nM) | Ki (nM) |

| PKC | Conventional (cPKC) | 2.3 | 10.4 |

| PKC | Conventional (cPKC) | 8.1 | - |

| PKC | Conventional (cPKC) | 7.6 | 5.3 |

| PKC | Conventional (cPKC) | 57.5 | - |

| PKC | Novel (nPKC) | 25.6 | - |

| PKC | Protein Kinase D | 314 | - |

| PKC | Novel (nPKC) | 808 | - |

Data Source: Validated via vendor assays (MedChemExpress, TargetMol) and patent literature WO 2008096260 A1.[2]

Mechanism of Action

Pkc-IN-1 functions as a reversible ATP-competitive inhibitor .[1][2][3][5] It binds to the highly conserved ATP-binding pocket within the catalytic domain of the kinase.[1][2]

The Signaling Context: Conventional PKCs are activated by a dual mechanism:

-

Calcium (

) binding to the C2 domain (recruitment to the membrane).[1][2] -

Diacylglycerol (DAG) binding to the C1 domain (release of the pseudosubstrate).[1][2]

Once active, the catalytic domain binds ATP to phosphorylate downstream serine/threonine residues. Pkc-IN-1 occupies the ATP pocket, preventing phosphotransfer regardless of the activation state (calcium or DAG levels).[1][2]

Visualization: cPKC Signaling & Inhibition Architecture

Figure 1: Mechanistic pathway of cPKC activation and the precise intervention point of Pkc-IN-1 at the catalytic ATP-binding site.[1][2]

Experimental Protocols

Protocol A: Preparation & Handling

Objective: Ensure compound stability and accurate dosing.

-

Stock Solution (10 mM): Dissolve 5 mg of Pkc-IN-1 (MW: 500.61) in 998

L of anhydrous DMSO.[1][2] Vortex for 1 minute. -

Aliquot: Dispense into 20-50

L aliquots in amber tubes to protect from light. -

Storage: Store at -80°C. Limit freeze-thaw cycles to a maximum of 3.

-

Working Solution: Dilute 1:1000 in culture medium for a 10

M final concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1][2]

Protocol B: Cell-Based Inhibition Assay (Western Blot)

Objective: Validate Pkc-IN-1 efficacy by monitoring the phosphorylation of a direct PKC substrate (e.g., MARCKS or downstream ERK1/2).[1][2]

Materials:

-

Stimulant: PMA (Phorbol 12-myristate 13-acetate) - a potent PKC activator.[1][2]

-

Lysis Buffer: RIPA + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).[2]

Step-by-Step Workflow:

-

Seed Cells: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Starvation: Serum-starve cells for 4-12 hours (media without FBS) to reduce basal kinase activity.

-

Pre-treatment: Add Pkc-IN-1 at varying concentrations (e.g., 10 nM, 100 nM, 1

M) to the media.[1][2] Incubate for 30-60 minutes . -

Stimulation: Add PMA (100 nM) to all wells (except negative control) for 15-30 minutes .

-

Lysis: Wash with ice-cold PBS.[1][2] Add cold Lysis Buffer.[1][2] Scrape and collect.

-

Western Blot:

-

Analysis: Expect a dose-dependent reduction in phospho-bands in Pkc-IN-1 treated samples compared to the PMA-only positive control.

Visualization: Experimental Workflow

Figure 2: Standardized workflow for validating Pkc-IN-1 inhibitory activity in cell culture models.

Applications & Case Studies

1. Autoimmune Encephalitis (EAE) Models Pkc-IN-1 has been validated in vivo using Lewis rat models for Experimental Autoimmune Encephalitis (EAE).[2][3]

-

Outcome: Significant reduction in disease severity scores.[1][2][3]

-

Mechanism: Inhibition of PKC-dependent T-cell activation and cytokine production.[1][2]

2. Dissecting cPKC vs. nPKC Function Researchers use Pkc-IN-1 alongside Go6983 (Pan-PKC) and Go6976 (cPKC selective) to triangulate isoform contributions.[1][2]

-

Scenario: If a cellular response is blocked by Pkc-IN-1 (IC50 ~2-8 nM for cPKC) but requires high doses of a specific nPKC inhibitor, the pathway is likely driven by PKC

or

References

-

Chemical Identity & Bioactivity

-

Pharmacological Profile & IC50 Data

-

Patent Literature (Original Disclosure)

-

In Vivo Efficacy (EAE Models)

Sources

- 1. PKC-IN-1 | CAS 1046787-18-1 | Sun-shinechem [sun-shinechem.com]

- 2. PC(P-18:1(11Z)/22:5(4Z,7Z,10Z,13Z,16Z)) | C48H84NO7P | CID 53480777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PKC-IN-1 | PKC | TargetMol [targetmol.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PKC-IN-6c | CAS#:2026603-86-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Pkc-IN-1 Downstream Signaling Targets & Validation

This technical guide details the mechanism, signaling architecture, and validation protocols for Pkc-IN-1 , a potent and selective inhibitor of conventional Protein Kinase C (cPKC) isozymes.

Compound Identity: Pkc-IN-1 (Also known as MS-553) CAS Number: 1046787-18-1 Primary Class: ATP-competitive, reversible cPKC inhibitor

Part 1: Executive Technical Summary

Pkc-IN-1 is a high-affinity small molecule inhibitor designed to target the conventional isoforms of the Protein Kinase C family. Unlike broad-spectrum staurosporine derivatives, Pkc-IN-1 exhibits distinct selectivity for PKC

Selectivity Profile (IC

| Isoform | Subfamily | IC | K | Biological Relevance |

| PKC | Conventional | 2.3 | 10.4 | Proliferation, CRAF activation, Drug Resistance |

| PKC | Conventional | 7.6 | 14.9 | B-cell signaling, NF- |

| PKC | Conventional | 8.1 | 5.3 | Vascular complications, VEGF signaling |

| PKC | Novel | 25.6 | - | T-cell activation (Secondary target) |

| PKC | Conventional | 57.5 | - | Neuronal signaling |

| PKC | PKD Family | 314 | - | Off-target (Low affinity) |

| PKC | Novel | 808 | - | Minimal inhibition (High selectivity window) |

Note: The >100-fold selectivity over PKC

Part 2: Mechanistic Signaling Architecture

The utility of Pkc-IN-1 lies in its ability to sever specific signal transduction nodes. The compound functions by occupying the ATP-binding pocket of the catalytic domain, preventing the phosphotransfer required for substrate activation.

The DAG-PKC -CRAF Axis (MAPK Pathway)

In contexts such as BRAF-mutant colorectal cancer, Pkc-IN-1 has been identified as a critical blockade against adaptive resistance.

-

Mechanism: Upstream accumulation of Diacylglycerol (DAG) recruits PKC

to the membrane. Activated PKC -

Pkc-IN-1 Effect: Blockade of PKC

prevents CRAF phosphorylation, thereby uncoupling the "bypass" activation of the MEK/ERK cascade.

The PKC -NF- B Axis

-

Mechanism: PKC

is an upstream activator of the IKK complex (I -

Pkc-IN-1 Effect: Inhibits the inflammatory transcriptional program, relevant in autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE).

Cytoskeletal Remodeling (MARCKS)

-

Mechanism: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is the most prominent substrate of PKC. Phosphorylation releases MARCKS from actin, facilitating cytoskeletal plasticity and cell migration.

-

Pkc-IN-1 Effect: Stabilizes MARCKS in its unphosphorylated, actin-bound state, inhibiting cellular motility and metastasis.

Pathway Visualization

The following diagram illustrates the precise intervention points of Pkc-IN-1 within the canonical signaling network.

Figure 1: Pkc-IN-1 selectively blocks cPKC isoforms, severing the CRAF-ERK, NF-

Part 3: Experimental Validation Framework

To ensure scientific integrity, the use of Pkc-IN-1 must be validated using self-confirming assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential off-target effects at high concentrations.

Protocol 1: Target Engagement via Western Blotting (The "Phospho-Shift" Assay)

Objective: Confirm Pkc-IN-1 is inhibiting PKC kinase activity inside the cell, not just in a test tube.

Rationale: PKC

Reagents:

-

Cell Line: HCT116 (Colorectal) or Jurkat (T-cell).

-

Stimulant: PMA (Phorbol 12-myristate 13-acetate), a potent PKC activator (20-50 ng/mL).

-

Inhibitor: Pkc-IN-1 (Concentration range: 1 nM – 100 nM).

Step-by-Step Methodology:

-

Serum Starvation: Culture cells in 0.5% FBS medium for 16 hours to reduce basal PKC activity.

-

Pre-treatment: Treat cells with Pkc-IN-1 (0, 10, 50, 100 nM) for 1 hour .

-

Control: DMSO vehicle only.

-

-

Stimulation: Add PMA (50 ng/mL) to all wells (except negative control) for 15-30 minutes .

-

Note: PMA mimics DAG, forcefully activating cPKCs. Pkc-IN-1 must block this specific activation.[1]

-

-

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (critical to preserve transient phosphorylation).

-

Detection: Perform Western Blot.

-

Primary Readout: Anti-Phospho-c-Raf (Ser338) or Anti-Phospho-MARCKS (Ser152/156).

-

Downstream Readout: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

-

Loading Control: Total PKC

and GAPDH.

-

Success Criteria:

-

PMA treatment should induce a strong band for p-CRAF/p-MARCKS.

-

Pkc-IN-1 should dose-dependently erase this band, with complete ablation expected near 10-20 nM (approx. 2-3x IC

).

Protocol 2: Differential Isoform Specificity Assay

Objective: Prove the effect is due to cPKC inhibition and not nPKC (e.g., PKC

Methodology:

-

Run the Phospho-Shift assay (Protocol 1).

-

Run a parallel arm using a PKC

-specific substrate or readout (e.g., specific translocation assays or PKC -

Validation Logic: If Pkc-IN-1 inhibits the Alpha/Beta readout at 10 nM but requires >500 nM to inhibit the Epsilon readout, the biological effect is confirmed as cPKC-mediated.

Validation Workflow Diagram

Figure 2: Experimental workflow for validating Pkc-IN-1 target engagement using PMA stimulation and phospho-protein analysis.

References

-

Discovery of Pkc-IN-1 (MS-553): Compounds and compositions as protein kinase inhibitors. Patent WO 2008096260 A1.[5] (Source of chemical structure and primary IC50 data).

-

Mechanistic Selectivity: TargetMol. (n.d.). PKC-IN-1 Biological Activity and Selectivity Profile. Retrieved from

-

Downstream Signaling (CRAF/MAPK): MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer. Journal of Clinical Investigation, 2024. Retrieved from

-

General PKC Signaling: Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor perspectives in biology. Retrieved from

Sources

- 1. JCI - MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer [jci.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PKC-IN-1 | PKC | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

Technical Guide: Pkc-IN-1 (MS-553) Regulation of Apoptosis

Compound Identity: Pkc-IN-1 (MS-553) | CAS: 1046787-18-1 Target Class: Selective Conventional Protein Kinase C (cPKC) Inhibitor

Part 1: Executive Summary & Technical Profile

Pkc-IN-1 (also identified in clinical literature as MS-553 ) is a highly potent, ATP-competitive small molecule inhibitor designed to target the "conventional" isoforms of Protein Kinase C (cPKC), specifically PKC

This guide details the mechanistic regulation of apoptosis by Pkc-IN-1, focusing on its ability to dismantle the BCR-NF-

Chemical & Pharmacological Profile

| Parameter | Technical Specification |

| Chemical Name | Pkc-IN-1 / MS-553 |

| CAS Number | 1046787-18-1 |

| Molecular Weight | 500.61 g/mol |

| Primary Targets (IC | PKC |

| Secondary Targets (IC | PKC |

| Selectivity | >100-fold selective over novel (nPKC) and atypical (aPKC) isoforms (e.g., PKC |

| Solubility | DMSO (>10 mM). Insoluble in water. |

Part 2: Mechanistic Architecture of Apoptosis

Pkc-IN-1 does not induce apoptosis through a single "off-target" toxicity; rather, it functions as a survival signal blockade . By inhibiting cPKC isoforms, it deprives cancer cells of critical anti-apoptotic inputs.

Mechanism A: The PKC Blockade in B-Cell Malignancies (CLL)

In Chronic Lymphocytic Leukemia (CLL), tumor cell survival is addicted to B-Cell Receptor (BCR) signaling.[1]

-

Constitutive State: BCR activation recruits PKC

to the membrane. -

Survival Signal: PKC

phosphorylates downstream effectors (CARD11/Bcl10/MALT1 complex), leading to NF- -

Anti-Apoptosis: NF-

B upregulates Bcl-2 and Bcl-xL, preventing mitochondrial outer membrane permeabilization (MOMP). -

Pkc-IN-1 Action: Inhibition of PKC

severs this link. NF-

Mechanism B: The PKC Blockade in Solid Tumors (MAPK Reactivation)

In BRAF-mutant colorectal cancer (CRC), Pkc-IN-1 overcomes adaptive resistance to EGFR/BRAF inhibitors.

-

Resistance Mechanism: Drug treatment causes a feedback rise in Diacylglycerol (DAG).

-

Survival Signal: DAG activates PKC

, which directly phosphorylates CRAF . -

Bypass Track: p-CRAF reactivates MEK/ERK, bypassing the BRAF inhibition.

-

Pkc-IN-1 Action: By inhibiting PKC

, Pkc-IN-1 blocks this CRAF reactivation, forcing the cell into apoptosis/senescence.

Visualization: The Dual-Pathway Apoptotic Switch

The following diagram illustrates how Pkc-IN-1 intercepts these two distinct survival pathways.

Figure 1: Mechanism of Action. Pkc-IN-1 (Center) selectively inhibits PKC

Part 3: Experimental Framework

To rigorously validate Pkc-IN-1 mediated apoptosis, researchers must demonstrate specificity (downregulation of phospho-substrates) and phenotype (cell death).

Protocol A: Reconstitution & Storage

-

Solvent: Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock (5 mg in ~1 mL DMSO).

-

Storage: Aliquot into light-protected vials. Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles.[2]

-

Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration <0.1%.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis after Pkc-IN-1 treatment.

-

Seeding: Seed cells (e.g., MEC-1 for CLL or RKO for CRC) at

cells/mL in 6-well plates. -

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Pkc-IN-1 Dose Response: 10 nM, 100 nM, 500 nM, 1

M. -

Duration: 24 to 48 hours.

-

-

Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells. Combine in one tube.

-

Staining:

-

Wash cells 2x with cold PBS.

-

Resuspend in

1X Annexin Binding Buffer. -

Add

FITC-Annexin V and -

Incubate 15 min at RT in the dark.

-

-

Acquisition: Add

Binding Buffer and analyze via Flow Cytometer (FL1 for Annexin, FL2/FL3 for PI). -

Self-Validation:

-

Positive Control: Treat a well with Staurosporine (1

M) for 4h. -

Success Criteria: Pkc-IN-1 should show a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).

-

Protocol C: Pathway Validation (Western Blot)

Objective: Confirm that apoptosis is driven by PKC inhibition (mechanistic proof).

Key Markers to Probe:

| Marker | Expected Change | Rationale |

|---|

| p-PKC

Step-by-Step:

-

Lyse treated cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.

-

Normalize protein concentration (BCA Assay) to 20

/lane. -

Run SDS-PAGE (10-12% gel) and transfer to PVDF.

-

Block with 5% BSA (not milk, to avoid interference with phospho-antibodies).

-

Incubate primary antibodies overnight at 4°C.

Part 4: Data Interpretation & Troubleshooting

Expected Quantitative Results

When treating sensitive cell lines (e.g., CLL patient-derived cells or BRAF-mutant CRC), expect the following profile:

| Assay | Control (DMSO) | Pkc-IN-1 (Low Dose: 100 nM) | Pkc-IN-1 (High Dose: 1 |

| Viability (ATP) | 100% | ~70-80% | < 40% |

| Annexin V+ | < 10% | ~25% | > 60% |

| p-PKC | High (1.0) | Reduced (0.4) | Absent (0.1) |

Troubleshooting Specificity

Issue: "I see apoptosis, but how do I know it's PKC-mediated and not general toxicity?"

-

Solution 1 (Genetic Rescue): Transfect cells with a constitutively active mutant of the downstream target (e.g., Constitutively Active MEK) before Pkc-IN-1 treatment. If apoptosis is reduced, the mechanism is on-target.

-

Solution 2 (Isoform Specificity): Use siRNA against PKC

or PKC

Issue: "No effect in my cell line."

-

Check Expression: Does your cell line express PKC

or PKC -

Check Context: Pkc-IN-1 is most effective in cells with hyperactive PKC signaling (e.g., BCR-stimulated or DAG-accumulating cells).

References

-

Gordon, M. J., et al. (2023). "MS-553 Therapy Inhibits BCR Signaling and Increases Survival Dependence on BCL-2 in BTK-Inhibitor Resistant CLL." Blood, 142(Supplement 1). Link

-

Li, J., et al. (2024). "MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer." Journal of Clinical Investigation, 134(20). Link

-

Woyach, J. A., et al. (2024). "The Protein Kinase C Inhibitor MS-553 for the Treatment of Chronic Lymphocytic Leukemia." Blood Cancer Discovery, 5(2). Link

-

TargetMol. "PKC-IN-1 Chemical Data and Biological Activity." TargetMol Compound Database. Link

-

MedChemExpress. "MS-553 (PKC-IN-1) Datasheet and Activity Profile." MedChemExpress. Link

Sources

Pkc-IN-1 in autoimmune disease models

Technical Guide: Pkc-IN-1 (PKC II Inhibitor) in Autoimmune Disease Models

Executive Summary

Pkc-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor with high selectivity for the Protein Kinase C beta II (PKC

This guide details the mechanistic rationale, experimental protocols, and preclinical efficacy of Pkc-IN-1 in autoimmune models, specifically Experimental Autoimmune Encephalomyelitis (EAE) and Systemic Lupus Erythematosus (SLE) .

Chemical Identity & Pharmacology

| Property | Specification |

| Compound Name | Pkc-IN-1 (also known as Compound H6 or MS-553) |

| CAS Number | 1046787-18-1 |

| Molecular Formula | |

| Target Profile | PKC |

| Selectivity | >3-fold selective vs PKC |

| Solubility | DMSO (>25 mg/mL); Insoluble in water (requires suspension for in vivo) |

Mechanistic Differentiator

While PKC

-

B-Cell Activation: PKC

links BCR stimulation to NF- -

Endothelial Permeability: PKC

activation in endothelial cells (driven by VEGF) leads to tight junction disassembly. Inhibiting this stabilizes the BBB, preventing leukocyte infiltration into the CNS.[5]

Signal Transduction Pathway

The following diagram illustrates the critical role of PKC

Figure 1: Pkc-IN-1 blocks the signal transduction from the B-Cell Receptor to NF-

Preclinical Model 1: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the standard model for Multiple Sclerosis (MS). Pkc-IN-1 has demonstrated efficacy in this model not only by dampening immune activation but also by protecting the Blood-Brain Barrier (BBB).[6]

Experimental Workflow

Figure 2: Therapeutic dosing regimen for Pkc-IN-1 in the EAE model, initiating treatment upon symptom onset.

Detailed Protocol

Subject: Female Lewis Rats (150-175g) or C57BL/6 Mice. Induction Agent:

-

Rats: Guinea pig Myelin Basic Protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).

-

Mice: MOG

peptide in CFA + Pertussis Toxin (IP).

Formulation & Dosing:

-

Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water. Pkc-IN-1 is insoluble in water; micronization or high-shear mixing is recommended to create a uniform suspension.

-

Dose: 15 mg/kg or 30 mg/kg.[7]

-

Frequency: BID (Twice Daily) via oral gavage (PO).

-

Timing: Therapeutic dosing starts when 50% of animals show clinical signs (typically Day 8-10 post-induction).

Clinical Scoring Rubric:

| Score | Clinical Sign |

|---|---|

| 0 | Normal behavior, no weakness. |

| 1 | Tail weakness (limp tail). |

| 2 | Hind limb weakness (paraparesis). |

| 3 | Hind limb paralysis. |

| 4 | Hind limb paralysis + Forelimb weakness. |

| 5 | Moribund or Death. |

Expected Outcome: Treatment with Pkc-IN-1 (30 mg/kg BID) significantly reduces the Cumulative Disease Score and Maximal Clinical Score compared to vehicle. Histological analysis should reveal reduced lymphocyte infiltration in the spinal cord and preserved BBB integrity (measured by Evans Blue dye exclusion or fibrinogen leakage).

Preclinical Model 2: Systemic Lupus Erythematosus (SLE)

PKC

Rationale[8]

-

Sle mice (triple congenic strain) deficient in PKC

do not develop Lupus. -

Pkc-IN-1 mimics this genetic deletion pharmacologically.

Protocol Summary

Subject: MRL/lpr mice or Sle1.Sle3 congenic mice (spontaneous lupus models). Dosing Regimen:

-

Start: At 12-14 weeks of age (pre-proteinuria onset).

-

Duration: 8-12 weeks of chronic dosing.

-

Route: Oral Gavage (PO), BID.[7]

Key Readouts:

-

Autoantibodies: Serum anti-dsDNA (ELISA) – Expect >50% reduction.

-

Renal Function: Proteinuria levels (Dipstick/Chemistry).

-

Histopathology: Glomerulonephritis score (H&E staining of kidney sections). Pkc-IN-1 treatment reduces glomerular cellularity and immune complex deposition.[8]

Data Summary & Efficacy Benchmarks

The following table summarizes the expected efficacy of Pkc-IN-1 based on patent data (WO2015179847A1) and mechanistic validation studies.

| Model | Dose | Regimen | Primary Endpoint | Efficacy vs Vehicle |

| EAE (Rat) | 30 mg/kg | PO, BID | Clinical Score (0-5) | ~60% Reduction in max score |

| EAE (Rat) | 15 mg/kg | PO, BID | Clinical Score (0-5) | ~40% Reduction (Dose-dependent) |

| SLE (Mouse) | 30 mg/kg | PO, BID | Anti-dsDNA Titer | Significant Reduction |

| SLE (Mouse) | 30 mg/kg | PO, BID | Survival Rate | Improved survival > 20 weeks |

References

-

Niesman, M. et al. (2015).[7] Treatment of Autoimmune Disease. WO Patent 2015/179847 A1.

- Source of Pkc-IN-1 (Compound A)

-

Lanz, T. V. et al. (2013).[9] Protein kinase C

as a therapeutic target stabilizing blood–brain barrier disruption in experimental autoimmune encephalomyelitis. PNAS, 110(36), 14735-14740. [9]- Validates the mechanism of PKC inhibition in preserving BBB integrity in EAE.

-

Oleksyn, D. et al. (2013). PKC

is required for lupus development in Sle mice. Arthritis & Rheumatism, 65(10).- Establishes PKC as a critical genetic requirement for Lupus, valid

-

MedChemExpress. PKC-IN-1 Product Datasheet.

- Chemical structure and in vitro IC50 data confirm

Sources

- 1. 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | 1046787-18-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein kinase C family functions in B-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. B-cell receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Protein kinase Cβ as a therapeutic target stabilizing blood–brain barrier disruption in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. openrheumatologyjournal.com [openrheumatologyjournal.com]

- 9. pnas.org [pnas.org]

Discovery and Synthesis of PKC-IN-1 (MS-553)

This guide serves as a technical blueprint for the discovery, synthesis, and characterization of PKC-IN-1 (also known in literature as MS-553 ), a highly selective, ATP-competitive inhibitor of Protein Kinase C beta (PKCβ).

A Technical Guide to Selective PKCβ Inhibition

Executive Summary & Target Validation

PKC-IN-1 (CAS: 1046787-18-1) represents a significant evolution in kinase inhibitor design, moving away from the promiscuous bisindolylmaleimide scaffolds (e.g., Enzastaurin) toward a rigid pyrrolo[3,4-c]pyrazole core. This structural shift addresses the historical challenge of achieving isoform selectivity within the PKC superfamily.[1]

The Target: Protein Kinase C Beta (PKCβ)

PKCβ is a serine/threonine kinase predominantly expressed in B-cells.[2] It is a critical node in the B-cell Receptor (BCR) signaling pathway, operating downstream of BTK (Bruton's Tyrosine Kinase) and PLCγ2.[3]

-

Mechanism of Action: PKC-IN-1 binds reversibly to the ATP-binding pocket of the catalytic domain.

-

Therapeutic Niche: It is particularly valuable for treating Chronic Lymphocytic Leukemia (CLL) patients who have developed resistance to BTK inhibitors (e.g., Ibrutinib) via C481S mutations. Because PKCβ lies downstream of BTK, PKC-IN-1 bypasses the upstream blockade.

Chemical Structure & Retrosynthetic Analysis

The chemical identity of PKC-IN-1 is 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine .[4]

Structural Dissection

The molecule consists of three distinct pharmacophores assembled around a central bicycle:[1]

-

Core Scaffold: 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.[4] This rigid bicycle orients the hydrogen bond donors/acceptors for the hinge region.[1]

-

Hinge Binder (Left Wing): 5-fluoro-2-methylpyrimidin-4-amine moiety. The fluorine atom likely modulates pKa and metabolic stability.

-

Solvent Front / Selectivity Pocket (Right Wing): A chiral (2S,5R)-dimethylpiperazine linked via a urea functionality to a tetrahydropyran tail. This bulkier group occupies the solvent-exposed region, conferring isoform selectivity.

Retrosynthetic Strategy

The synthesis is best approached convergently.[1] The central pyrrolo-pyrazole core is constructed first, followed by sequential functionalization at the N5 (urea formation) and C3-amine (SNAr or Buchwald coupling) positions.

Figure 1: Retrosynthetic disconnection of PKC-IN-1 showing the convergent assembly strategy.

Step-by-Step Synthesis Protocol

Note: This protocol is derived from standard methodologies for this chemotype as specific patent experimental text varies. All steps should be performed in a fume hood with appropriate PPE.

Phase 1: Synthesis of the Chiral Side Chain

Objective: Prepare (2S,5R)-1-((tetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylpiperazine.

-

Reagents: (2S,5R)-2,5-dimethylpiperazine (1.0 eq), Tetrahydro-2H-pyran-4-carbaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (Dichloromethane), Acetic Acid (cat.).

-

Procedure:

-

Dissolve (2S,5R)-2,5-dimethylpiperazine in anhydrous DCM.

-

Add Tetrahydro-2H-pyran-4-carbaldehyde and stir for 30 min to allow imine formation.

-

Cool to 0°C and add STAB portion-wise.

-

Stir at room temperature (RT) for 12 hours.

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Dry organic layer over Na2SO4.[1]

-

Purification: Column chromatography (MeOH/DCM gradient).[1]

-

Phase 2: Construction of the Core Scaffold

Objective: Synthesis of 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]

-

Precursor Synthesis: Start with tert-butyl 3-cyano-2,2-dimethyl-4-oxopyrrolidine-1-carboxylate . This can be synthesized via Dieckmann condensation of the appropriate diester.

-

Cyclization:

-

Dissolve the cyano-ketone precursor in Ethanol.[5]

-

Add Hydrazine Hydrate (2.0 eq).[1]

-

Reflux for 4–6 hours.[1] The hydrazine attacks the ketone and the nitrile to close the pyrazole ring.[1]

-

Deprotection: Treat the resulting intermediate with HCl/Dioxane or TFA/DCM to remove the Boc protecting group from the pyrrolidine nitrogen (if protected) or proceed directly if the synthesis strategy allows.[1]

-

Result: The bicyclic core with a free secondary amine (N5) and a primary amine (C3-NH2).

-

Phase 3: Final Assembly

Objective: Sequential coupling to yield PKC-IN-1.

-

Step A: Heteroaryl Coupling (The "Left Wing")

-

Reactants: Core scaffold + 4-chloro-5-fluoro-2-methylpyrimidine.

-

Conditions: Pd2(dba)3 (cat), Xantphos (ligand), Cs2CO3 (base), Dioxane, 100°C.[1]

-

Alternative (SNAr): If the pyrimidine is sufficiently reactive, heat in NMP with DIPEA at 120°C.

-

Product: N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]

-

-

Step B: Urea Formation (The "Right Wing")

-

Activation: Dissolve the Side Chain (Phase 1 product) in DCM/DIPEA at 0°C. Add Triphosgene (0.35 eq) to generate the carbamoyl chloride in situ.

-

Coupling: Add the Intermediate from Step A. Stir at RT for 2–4 hours.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Validation: Verify via 1H-NMR and LC-MS (Expected M+H: ~501.3).

-

Biological Characterization & Data

Potency Profile (In Vitro)

PKC-IN-1 demonstrates high affinity for conventional PKC isoforms.

| Isoform | IC50 (nM) | Ki (nM) | Relevance |

| PKCα | 2.3 | 10.4 | Conventional PKC (Ca2+ dependent) |

| PKCβI | 8.1 | 5.3 | Primary Target (B-cell signaling) |

| PKCβII | 7.6 | - | Primary Target |

| PKCθ | 25.6 | - | Novel PKC (T-cell signaling) |

| PKCε | 808 | - | Novel PKC (Selectivity window >100x) |

| PKCζ | >1000 | - | Atypical PKC (No inhibition) |

Selectivity Logic

The pyrrolo[3,4-c]pyrazole core is distinct from the staurosporine-derived macrocycles. The specific interaction of the 5-fluoro-2-methylpyrimidine with the hinge region, combined with the spatial constraints of the 6,6-dimethyl substitution, prevents binding to other AGC kinases that lack the specific volume in the ATP pocket required to accommodate this rigid scaffold.

Experimental Protocol: Kinase Activity Assay

To validate the synthesized compound, use the following radiometric filter-binding assay.

Reagents:

-

Recombinant human PKCβII.[1]

-

Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGSLRQKNV).

-

[γ-33P]ATP.

-

Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).

Workflow:

-

Preparation: Dilute PKC-IN-1 in DMSO (3-fold serial dilutions).

-

Buffer Mix: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT.

-

Lipid Activation: Sonicate PS/DAG vesicles and add to the buffer (Essential for cPKC activation).

-

Reaction:

-

Incubate Enzyme + Inhibitor for 15 min at RT.

-

Initiate reaction by adding [γ-33P]ATP (10 µM final) and Substrate.

-

Incubate for 30 min at 30°C.

-

-

Termination: Spot 20 µL onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]

-

Detection: Scintillation counting.

-

Analysis: Fit data to the Hill equation to derive IC50.

Signaling Pathway Visualization

The following diagram illustrates where PKC-IN-1 intercepts the B-Cell Receptor (BCR) pathway, highlighting its utility in BTK-inhibitor resistant scenarios.

Figure 2: PKC-IN-1 mechanism of action within the BCR signaling cascade. Note that PKCβ is downstream of BTK, allowing efficacy even when BTK is mutated.[1][2]

References

-

Blachly, J. S., et al. (2023). The PKCβ Inhibitor MS-553 Displays Preclinical Efficacy in BTK Inhibitor–Resistant Chronic Lymphocytic Leukemia.[2] Blood Cancer Discovery, 4(2), 1-15.[6] [Link][1]

-

Niesman, M., et al. (2018). Fragment-Based Drug Discovery of Potent Protein Kinase C Inhibitors. Journal of Medicinal Chemistry (Contextual reference for chemotype). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cllsociety.org [cllsociety.org]

- 3. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]

- 4. 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | 1046787-18-1 [chemicalbook.com]

- 5. 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine|CAS 1260663-66-8 [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vivo Delivery of PKC-IN-1 (MS-553)

Formulation Protocols, Pharmacokinetics, and Experimental Design

Executive Summary

PKC-IN-1 (MS-553) is a potent, ATP-competitive, and reversible inhibitor of conventional Protein Kinase C (PKC) isozymes, exhibiting nanomolar affinity for PKC

However, like many pyrrole-2,5-dione derivatives, PKC-IN-1 possesses high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.[1] This guide provides validated protocols for formulating PKC-IN-1 for parenteral (IV/IP) and oral (PO) delivery, ensuring bioavailability while minimizing vehicle-induced toxicity.[1]

Physicochemical Profile & Solubility

Understanding the compound's physical limits is the first step in successful formulation.[1]

| Property | Value | Notes |

| Molecular Weight | 500.61 g/mol | Moderate size, suitable for systemic distribution.[1] |

| Appearance | White to Off-white Solid | Protect from light; store at -20°C. |

| Solubility (DMSO) | ~25 - 50 mg/mL | Primary stock solvent.[1] Essential for initial solubilization.[1] |

| Solubility (Water) | < 0.1 mg/mL | Insoluble.[1] Requires co-solvents or suspension agents.[1] |

| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic.[1] Prone to precipitation in saline.[1] |

| Target Isoforms | PKC | Conventional PKCs (cPKCs). |

Formulation Protocols

Two distinct protocols are provided below. Protocol A is designed for maximum bioavailability (clear solution) suitable for IP or IV injection.[1] Protocol B is a suspension designed for high-dose oral gavage.[1]

Protocol A: Clear Solution (IP/IV Injection)

Target Concentration: 1 - 2 mg/mL Vehicle Composition: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline[1]

Mechanism of Vehicle:

-

PEG300: Prevents re-crystallization by coating drug molecules.[1]

-

Tween 80: Surfactant that reduces interfacial tension, preventing aggregation.[1]

-

Saline: Adjusts osmolarity to physiological levels.[1]

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amount of PKC-IN-1 powder.

-

Primary Solubilization: Add 5% of the total volume of DMSO.[1] Vortex vigorously for 30-60 seconds until the powder is completely dissolved. If necessary, sonicate at 40°C for 5 minutes. Do not proceed until the solution is clear.

-

Stabilization: Slowly add 30% of the total volume of PEG300 (Polyethylene Glycol 300).[1] Add this dropwise while vortexing. The solution may warm slightly.[1]

-

Emulsification: Add 5% of the total volume of Tween 80. Vortex gently to mix. Avoid excessive foaming.[1]

-

Dilution: Slowly add 60% of the total volume of pre-warmed (37°C) Saline (0.9% NaCl). Add dropwise with continuous agitation.

Protocol B: Homogeneous Suspension (Oral Gavage)

Target Concentration: 5 - 20 mg/mL Vehicle Composition: 0.5% Sodium Carboxymethylcellulose (CMC-Na) or 1% Methylcellulose (MC) in water.[1]

Step-by-Step Procedure:

-

Vehicle Prep: Prepare a 0.5% w/v solution of CMC-Na in distilled water. Stir overnight to ensure complete hydration of the polymer.[1] Autoclave if sterility is required.[1]

-

Trituration: Place the weighed PKC-IN-1 powder in a mortar. Add a small volume (few drops) of the CMC-Na vehicle.[1]

-

Grinding: Grind the mixture with a pestle to break down crystal aggregates and wet the powder, forming a smooth paste.

-

Dilution: Gradually add the remaining volume of CMC-Na vehicle while continuing to mix.

-

Resuspension: Transfer to a vial. Vortex heavily before every administration to ensure dose uniformity.[1]

In Vivo Study Design & Dosing

The following parameters are derived from successful efficacy studies in Lewis rats (EAE models) and xenograft mice.

| Parameter | Recommendation | Rationale |

| Dose Range | 10 - 50 mg/kg | Efficacy is typically seen >10 mg/kg.[1] Doses >100 mg/kg may hit solubility limits.[1] |

| Route | Oral (PO) or IP | PO is preferred for chronic dosing; IP for acute signaling studies.[1] |

| Frequency | QD (Once Daily) or BID | Based on estimated half-life and reversibility of ATP-competition. |

| Volume Limit | Mice: 10 mL/kg Rats: 5-10 mL/kg | Exceeding these volumes causes physiological stress.[1] |

| Controls | Vehicle-only group | Essential to rule out vehicle-induced inflammation (DMSO/Tween). |

Mechanism of Action (Pathway Visualization)

PKC-IN-1 exerts its therapeutic effect by blocking the catalytic domain of conventional PKCs, thereby interrupting downstream inflammatory cascades such as the NF-

Figure 1: Mechanism of Action.[1] PKC-IN-1 competitively binds to the ATP-binding site of activated cPKCs, preventing the phosphorylation of downstream effectors like NF-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon saline addition | Drug concentration too high (>2 mg/mL) or addition too fast.[1] | Reduce concentration to 1 mg/mL. Ensure saline is warm (37°C). Add saline dropwise while vortexing.[1] |

| Animal lethargy/distress immediately post-dose | DMSO/Tween toxicity or injection speed too fast.[1] | Reduce DMSO to <5%.[1] Inject IP slowly. Ensure vehicle is at body temperature.[1] |

| Inconsistent biological data | Suspension settling (Protocol B).[1] | Vortex suspension immediately before drawing into the syringe for every animal.[1] |

| Low Bioavailability | Poor absorption of crystalline solid.[1] | Switch from Protocol B (Suspension) to Protocol A (Solution) or use a cyclodextrin-based vehicle (e.g., 20% SBE- |

References

-

Discovery of PKC-IN-1 (MS-553)

-

In Vivo Formulation Strategies for Kinase Inhibitors

-

PKC Signaling & EAE Models

-

General Solvent Toxicity Guidelines

Sources

Application Note: Dissecting Classical PKC Signaling using Pkc-IN-1

Technical Guide & Protocols for Signal Transduction Research

Abstract & Scope

Protein Kinase C (PKC) represents a family of serine/threonine kinases central to signal transduction involved in proliferation, apoptosis, and migration.[1][2] While broad-spectrum inhibitors (e.g., Staurosporine) lack specificity, Pkc-IN-1 (CAS: 1384266-63-4) has emerged as a potent, ATP-competitive inhibitor with high selectivity for classical PKC isoforms (cPKC) , specifically PKC

This application note provides a rigorous framework for utilizing Pkc-IN-1 to dissect cPKC-dependent pathways. It moves beyond basic inhibition to address the complexities of PKC dynamics, including activation-induced translocation and the distinction between acute inhibition and chronic downregulation.[2]

Compound Profile & Mechanistic Basis[3][4]

Chemical and Biological Specifications

Pkc-IN-1 is a maleimide-derivative designed to fit the ATP-binding pocket of the kinase domain.[2] Unlike allosteric inhibitors, its efficacy is directly competitive with intracellular ATP concentrations.[2]

| Parameter | Specification | Notes |

| Compound Name | Pkc-IN-1 | Also listed in catalogs as PKC-IN-1 |

| CAS Number | 1384266-63-4 | Critical: Verify CAS to avoid confusion with other "IN-1" designated compounds.[2] |

| Target Specificity | cPKC ( | High potency (IC |

| Mechanism | ATP-Competitive | Binds to the catalytic cleft, preventing phosphotransfer.[2][5] |

| Solubility | DMSO ( | Insoluble in water.[2] Avoid freeze-thaw cycles.[2] |

| Primary Readout | p-MARCKS / p-ERK | Phosphorylation of downstream substrates.[2] |

Mechanism of Action

Classical PKCs exist in a folded, autoinhibited state in the cytosol.[2] Upon generation of Diacylglycerol (DAG) and IP

Figure 1: Mechanism of Action.[2][5] Pkc-IN-1 intercepts the signaling cascade at the catalytic step (green node), preventing substrate phosphorylation without necessarily blocking upstream recruitment.[2]

Experimental Design Strategy

The "Activation-Inhibition" Paradox

A common error in PKC studies is treating cells with an inhibitor in basal conditions where cPKC activity is low.[2] To validate Pkc-IN-1 efficacy, you must induce the pathway.[2]

-

Activator: PMA (Phorbol 12-myristate 13-acetate) is the gold standard.[2] It mimics DAG, locking PKC at the membrane.[2]

-

Strategy: Pre-treat with Pkc-IN-1

Stimulate with PMA

Distinguishing Inhibition from Downregulation

Long-term exposure to PMA (or some inhibitors) can lead to proteasomal degradation of PKC (downregulation).[2]

-

Acute Assay (Kinase Activity): 30–60 min Pkc-IN-1 pretreatment + 15–30 min PMA.[2]

-

Chronic Assay (Functional): 24h treatment (monitors cell survival/proliferation).[2]

Protocol: Cell-Based Kinase Inhibition Assay

Objective: Determine the efficacy of Pkc-IN-1 in blocking PMA-induced MARCKS phosphorylation (a direct cPKC substrate).[2]

Reagents

-

Pkc-IN-1 Stock: 10 mM in DMSO (Store at -80°C in aliquots).

-

PMA Stock: 100

M in DMSO. -

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na

VO

Workflow Diagram

Figure 2: Experimental timeline for acute kinase inhibition assay.

Step-by-Step Procedure

-

Cell Preparation:

-

Seed cells (e.g., HeLa, MCF-7, or U87) in 6-well plates.[2] Allow to reach 70–80% confluence.

-

Critical: Wash cells 2x with PBS and switch to serum-free media for 4–12 hours prior to the experiment.[2] Serum contains growth factors that generate high basal PKC activity, masking the inhibitor's effect.[2]

-

-

Inhibitor Treatment (Dose-Response):

-

Pathway Activation:

-

Harvest & Lysis:

-

Western Blot Analysis:

Data Interpretation & Troubleshooting

Expected Results

-

Basal (No PMA): Low/Absent p-MARCKS signal.

-

PMA Only: Strong p-MARCKS band.

-

PMA + Pkc-IN-1: Dose-dependent reduction of the p-MARCKS band.[2] IC

should be apparent (fading signal) between 10–100 nM depending on cell density and ATP levels.[2]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No p-MARCKS signal in PMA control | Phosphatase activity | Freshly add Na |

| High basal phosphorylation | Serum contamination | Increase starvation time (up to 16h).[2] Ensure wash steps remove all serum.[2] |

| Total PKC levels decrease | Downregulation | Treatment time too long (>2h).[2] PKC is being degraded.[2] Shorten exposure.[2] |

| Inhibitor ineffective at 1 | ATP competition | Intracellular ATP is high (mM range).[2] You may need higher doses (up to 5-10 |

References

-

Newton, A. C. (2018).[2] Protein kinase C: perfectly balanced signaling dynamics.[2] Cold Spring Harbor Perspectives in Biology. [Link][2]

-

Mochly-Rosen, D., et al. (2012).[2] Protein kinase C, an elusive therapeutic target? Nature Reviews Drug Discovery. [Link][2]

-

PubChem. Compound Summary: PKC inhibitors (General Class). [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Pkc-IN-1 (CAS 1046787-18-1)

[1][2]

Status: Operational Topic: Troubleshooting Precipitation in Cell Culture Media Compound: Pkc-IN-1 (ATP-competitive PKC inhibitor) Assigned Scientist: Senior Application Specialist[1]

Introduction: The "Crashing Out" Phenomenon

You are likely visiting this page because your Pkc-IN-1 (often synonymous with MS-553) has turned your clear cell culture media into a cloudy suspension, or you have observed crystalline "needles" under the microscope.[1]

This is a solubility shock issue, not a product defect.

Pkc-IN-1 is a highly hydrophobic molecule (LogP > 3.5).[1] While it dissolves readily in organic solvents like DMSO (up to ~50 mM), it has negligible solubility in aqueous buffers.[1] When you pipet a high-concentration DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude, causing the compound to nucleate and precipitate—a process known as "crashing out."[1]

The following guide details how to maintain Pkc-IN-1 in solution for bioassays.

Part 1: Solubility Profile

Before proceeding, verify your working concentrations against the physical limits of the compound.[1]

| Solvent | Max Solubility | Stability | Notes |

| DMSO | ~25 mg/mL (50 mM) | High (-20°C) | Recommended Stock. Hygroscopic; keep sealed.[1] |

| Ethanol | < 1 mg/mL | Low | Not recommended for primary stock. |

| Water / PBS | Insoluble | N/A | Immediate precipitation without carrier. |

| Culture Media | ~10-20 µM | Variable | Dependent on serum (FBS) concentration.[1] |

> Critical Note: The "Media" solubility limit is theoretical and relies on the compound binding to serum proteins (Albumin) to stay in pseudo-solution.[1] Serum-free conditions will drastically lower this limit.[1]

Part 2: Troubleshooting Protocols (Q&A)

Q1: I added the DMSO stock directly to the media, and it turned cloudy. Can I save it?

Answer: No. Once Pkc-IN-1 has crystallized (nucleated), re-dissolving it in aqueous media is thermodynamically unfavorable.[1] Heating it will likely degrade the compound or the media supplements (glutamine/growth factors) before the crystals dissolve.[1]

-

Action: Discard the media.

-

Prevention: Use the "Step-Down Dilution" method described below.

Q2: What is the correct way to dilute Pkc-IN-1 to prevent precipitation?

Answer: You must avoid the "Solvent Shock" of moving from 100% DMSO to 0% DMSO in one step. Use an intermediate dilution step.

The "Step-Down" Protocol:

-

Prepare Stock: Ensure your Master Stock is fully dissolved in DMSO (e.g., 10 mM).[1]

-

Create Intermediate: Dilute the Master Stock 1:10 or 1:20 into pure DMSO or a 50% DMSO/PBS mix first (depending on final concentration needed). This creates a "Working Stock" (e.g., 500 µM).[1]

-

Pre-warm Media: Cold media accelerates precipitation.[1] Warm your culture media to 37°C.

-

Rapid Dispersion:

-

Place the pipette tip submerged in the media.

-

Expel the inhibitor rapidly.[1]

-

Vortex immediately (within 1 second). Do not swirl gently; vigorous mixing is required to disperse the DMSO carrier before the compound can nucleate.

-

Q3: I see crystals only after 24 hours of incubation. Why?

Answer: This is "Ostwald Ripening" or serum saturation.[1]

-

Serum Saturation: Pkc-IN-1 binds to BSA/FBS in the media.[1] If your drug concentration is high (>10 µM) and serum is low (<5%), there may not be enough protein to sequester the hydrophobic drug, leading to slow crystallization.[1]

-

Evaporation: If using 96-well plates, edge-well evaporation increases local concentration, forcing precipitation.[1]

-

Fix: Increase FBS to 10% if experimental design permits, or refresh media every 12-18 hours.

Q4: Does the DMSO concentration matter for the cells?

Answer: Yes.[1] Most mammalian cells tolerate up to 0.5% (v/v) DMSO.[1]

Part 3: Visualizing the Workflow

Diagram 1: The "Anti-Crash" Dilution Workflow

This flowchart illustrates the kinetic difference between a "Crash" event and a stable dispersion.

Caption: Comparison of direct addition (leading to nucleation) vs. the intermediate step-down method which maintains stable dispersion.

Part 4: Biological Context (Mechanism of Action)[2]

Understanding where Pkc-IN-1 acts helps verify if your lack of signal is due to precipitation (no drug entry) or pathway inactivity.[1] Pkc-IN-1 is an ATP-competitive inhibitor of Conventional PKCs (α, β, γ) .[1][2][3][4]

Diagram 2: PKC Signaling Pathway & Inhibition Point[2]

Caption: Pkc-IN-1 binds to the ATP-binding pocket of activated PKC isoforms (α, β, γ) after they translocate to the membrane, preventing downstream phosphorylation.[1]

References

-

ChemicalBook. (2025).[1] PKC-IN-1 Product Properties and Solubility Data. Retrieved from [1]

-

MedChemExpress. (2024).[1] MS-553 (PKC-IN-1) Datasheet and Handling Instructions. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Troubleshooting Precipitates in Cell Culture. Retrieved from

-

TargetMol. (2024). PKC-IN-1 Inhibitor Profile. Retrieved from [1]

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference on DMSO shock in assays).

Technical Support Center: Optimizing Pkc-IN-1 Efficacy

Welcome to the Pkc-IN-1 Technical Support Hub. This guide addresses the specific challenges of using Pkc-IN-1 (CAS 1046787-18-1) , a potent, reversible Protein Kinase C (PKC) inhibitor. Unlike generic reagents, kinase inhibitors require precise optimization of solubility, ATP competition, and cellular permeability to function correctly.

Module 1: Solubility & Formulation Strategy

Q: My Pkc-IN-1 stock solution is precipitating upon addition to cell culture media. How do I prevent this?

A: Precipitation is the most common cause of "failed" inhibition experiments. Pkc-IN-1 is hydrophobic; dumping a high-concentration DMSO stock directly into aqueous media causes "crash-out," creating micro-crystals that cells cannot uptake.

The "Intermediate Dilution" Protocol: Do not pipette 100% DMSO stock directly into the cell well. Use this step-down method:

-

Prepare Master Stock: Dissolve Pkc-IN-1 in anhydrous DMSO to 10 mM .

-

Critical: Vortex for 1 minute. If visual particulates remain, sonicate for 5 minutes at 40 kHz.

-

-

Create 10x Working Solution: Dilute the Master Stock 1:10 into serum-free media (or PBS) to create a 10x concentrate.

-

Why? This allows the compound to associate with carrier proteins (if serum is added later) or stabilize in a larger volume before hitting the cells.

-

Observation Check: Hold the tube up to the light. If it looks milky/cloudy, it has crashed out. You must lower the concentration or increase the DMSO percentage (up to 0.5% final concentration is usually tolerated).

-

-

Final Addition: Add the 10x solution to your cells to reach 1x.

Stability Table: Pkc-IN-1

| Parameter | Specification | Technical Note |

| Solvent | DMSO (Anhydrous) | Avoid Ethanol; solubility is significantly lower. |

| Max Solubility | ~10-20 mM | Concentration dependent on specific batch purity. |

| Storage | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening to prevent water condensation, which degrades the compound. |

| Freeze/Thaw | Max 3 cycles | Aliquot immediately. Repeated freeze-thaw causes hydrolysis. |

Module 2: Biochemical Efficacy (The ATP Gap)

Q: The datasheet says the IC50 is <50 nM, but I see no inhibition in my kinase assay. Why?

A: The discrepancy is likely due to ATP Competition . Pkc-IN-1 binds to the ATP-binding pocket of PKC. If your assay uses high ATP concentrations, the ATP will outcompete the inhibitor, making it appear less potent.

The Science (Cheng-Prusoff Correction):

To determine the true potency (

- : The functional strength you observe.

- : The absolute binding affinity of Pkc-IN-1.

- : The concentration of ATP in your assay.[1][2][3][4]

- : The Michaelis constant of PKC for ATP (typically 10–50 µM depending on isozyme).

Actionable Advice:

If you run a biochemical screen with 1 mM ATP (saturated), your observed IC50 will be 20–100x higher than the datasheet value (which is usually derived at

-

Troubleshooting Step: Lower your assay ATP concentration to equal the

of the specific PKC isoform you are testing (e.g., 10 µM) to validate the inhibitor's quality.

Module 3: Cellular Optimization & Toxicity

Q: I need to inhibit PKC in HeLa cells. Should I use the biochemical IC50?

A: No. Cellular ATP concentrations are in the millimolar range (1–5 mM), drastically shifting the required dose compared to cell-free assays. Furthermore, Pkc-IN-1 must cross the plasma membrane.

Titration Workflow: Do not guess. Perform a "Checkerboard" Pilot Experiment:

-

Range: Test 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.

-

Readout 1 (Efficacy): Western Blot for a direct PKC substrate (e.g., p-MARCKS or p-p47phox). Do not rely on downstream phenotypic changes (like migration) alone, as these can be off-target.

-

Readout 2 (Toxicity): ATP-based viability assay (e.g., CellTiter-Glo) at 24h.

Visualizing the PKC Signaling Blockade: The diagram below illustrates where Pkc-IN-1 acts and the downstream markers you should validate.

Caption: Mechanism of Action. Pkc-IN-1 competitively binds the catalytic ATP site, preventing substrate phosphorylation.

Module 4: Troubleshooting Guide

Q: The inhibitor works at 1 hour but loses effect at 24 hours. Is it degrading?

A: This is likely Compensatory Feedback Loop Activation , not degradation.

-

Mechanism: PKC inhibition often interrupts negative feedback loops. The cell senses "low kinase activity" and upregulates upstream activators (like increased Receptor Tyrosine Kinase expression or MAPK pathway activation) to compensate.

-

Solution: Perform a time-course experiment (1h, 6h, 12h, 24h). If activity returns at 24h, you may need to re-dose or combine with a MEK/ERK inhibitor to prevent resistance.

Q: I see high toxicity even at low concentrations.

A: This suggests Off-Target Inhibition .

-

Check: Are you using >10 µM? At this concentration, Pkc-IN-1 (like many bisindolylmaleimides) loses specificity and may inhibit PKA, GSK-3

, or induce mitochondrial toxicity unrelated to PKC. -

Control: Use a structurally similar but inactive analog if available, or validate with siRNA knockdown of the specific PKC isoform to confirm the phenotype matches the drug effect.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Inhibition (Cell) | High ATP / Serum Binding | Increase dose; reduce serum to 1% during treatment window. |

| Crystal Formation | "Crash-out" in media | Use intermediate dilution step; limit final DMSO <0.5%. |

| Inconsistent Replicates | Pipetting viscous DMSO | Use positive displacement pipettes; pre-wet tips. |

| Unexpected Cell Death | Off-target kinases (PKA/CDK) | Titrate down. Verify with specific siRNA. |

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor Perspectives in Biology. Link

-

Thermo Fisher Scientific. Protein Kinase C Assay Protocol & Optimization Guidelines. Link

-

SelleckChem. Pkc-IN-1 Product Data and Solubility Profile. Link(General reference for catalog-specific solubility data).

-

Abcam. PKC Kinase Activity Assay Kit (ab139437) Protocol and Troubleshooting. Link

Sources

Technical Support Center: Pkc-IN-1 Cytotoxicity Assessment

Case Reference: PKC-INHIBITION-INVITRO-001

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to assist you with the in vitro cytotoxicity assessment of Pkc-IN-1 (and related ATP-competitive PKC inhibitors). This class of small molecules presents unique challenges regarding solubility, assay interference, and time-dependent kinetics.

This guide moves beyond basic protocols to address the causality of experimental failure.

Part 1: Mechanism & Experimental Logic

To design a valid cytotoxicity assay, you must understand what Pkc-IN-1 does to the cell. It is typically an ATP-competitive inhibitor. Blocking PKC isoforms (particularly PKC

Visual 1: Pkc-IN-1 Mechanism of Action & Cytotoxicity

This diagram illustrates the signaling blockade that leads to the reduction in cell viability you are attempting to measure.

Figure 1: Pkc-IN-1 competes for the ATP binding site of PKC, blocking downstream survival signals (RAF/NF-

Part 2: Pre-Assay Preparation (The Foundation)

Critical Warning: The #1 cause of "noisy" data with Pkc-IN-1 is micro-precipitation. Like many kinase inhibitors, it is hydrophobic.[1] If you spike a high-concentration DMSO stock directly into aqueous media, the compound may crash out, forming invisible micro-crystals that settle on cells, causing physical stress or uneven dosing.

Protocol: The "Intermediate Dilution" Method

Do NOT pipette 100% DMSO stock directly into the cell culture well.

-

Master Stock: Dissolve Pkc-IN-1 in 100% DMSO to 10 mM or 50 mM. Store at -20°C or -80°C.

-

Intermediate Plate (The Secret Step):

-

Prepare a 96-well "dilution plate" with culture media.

-

Perform your serial dilutions (e.g., 1:3) in this plate first.

-

Ensure the DMSO concentration in this intermediate plate is 2x your final desired concentration (e.g., 0.4% DMSO).

-

-

Final Transfer:

-

Transfer 50 µL from the Intermediate Plate to the Cell Plate (already containing 50 µL of cells).

-

Result: Homogeneous mixing, no osmotic shock, and final DMSO is 0.2% (safe for most lines).

-

Part 3: Assay Selection & Execution

Scientist's Note: Kinase inhibitors are notorious for interfering with metabolic assays. Pkc-IN-1 may alter mitochondrial respiration before the cell actually dies.

Assay Comparison Matrix

| Feature | MTT (Tetrazolium) | CCK-8 / WST-1 | CellTiter-Glo (ATP) | Recommendation |

| Mechanism | Mitochondrial Reductase | Dehydrogenase activity | ATP quantitation | |

| Sensitivity | Moderate | High | Very High | ATP is Gold Standard |

| Interference | HIGH. Kinase inhibitors can uncouple mitochondria [1]. | Low, but chemical reduction possible. | Minimal. | |

| Solubility | Requires formazan solubilization (DMSO). | Water soluble (One-step). | Lysis based. | |

| Verdict | Avoid if possible. | Good for screening. | Preferred for IC50. |

Visual 2: Recommended Workflow (ATP-Based)

Figure 2: Optimal workflow using ATP-based luminescence to avoid colorimetric interference. Note the 24h attachment period is critical for PKC signaling normalization.

Part 4: Troubleshooting Center (FAQs)

Q1: My IC50 varies wildly between biological replicates. Why? Diagnosis: Cell Density Variance. Explanation: PKC signaling is often density-dependent. In sparse cultures, cells may rely more on PKC for survival signals than in confluent cultures (or vice versa, depending on the tissue type). Fix: Standardize your seeding density strictly. Use an automated cell counter. Ensure cells are in the logarithmic growth phase at the time of treatment, not reaching confluence.

Q2: I see a "biphasic" curve (toxicity at medium dose, survival at high dose). Diagnosis: Precipitation or "Hook Effect". Explanation: At high concentrations (e.g., >10 µM), Pkc-IN-1 may precipitate out of the media. The effective concentration drops, and the crystals may settle without killing the cells, leading to an artificial "recovery" in the signal. Fix: Check the wells under a microscope at 40x. If you see crystals/debris, your data at that concentration is invalid. Cap your top dose lower or improve solubility (warm media, ensure <0.5% DMSO).

Q3: The MTT assay shows cells are alive, but they look dead under the microscope. Diagnosis: Mitochondrial Uncoupling / Chemical Interference. Explanation: Some kinase inhibitors can increase the rate of MTT reduction non-enzymatically or cause mitochondrial "uncoupling" (hyper-active mitochondria in dying cells) [2]. Fix: Switch to a membrane integrity assay (LDH release) or an ATP assay (CellTiter-Glo). Do not rely solely on MTT for kinase inhibitors.

Q4: Can I use serum-free media to increase sensitivity? Diagnosis: Experimental Artifact Risk. Explanation: Serum starvation stresses cells and alters basal PKC activity. While it removes serum-binding of the drug (potentially lowering IC50), it makes cells hypersensitive to apoptosis, generating false positives. Fix: Perform the assay in Reduced Serum (e.g., 2% FBS) if necessary, but 10% FBS is standard to mimic physiological protein binding.

Part 5: Data Analysis & Reporting

When reporting your cytotoxicity data:

-

Normalization: Normalize raw values to the DMSO Control (0% kill) and a Positive Control (e.g., Staurosporine or 100% Lysis, 100% kill).

-

Curve Fitting: Use a Non-linear regression (4-parameter logistic) .

-

Equation:

-

-

Outliers: If

, check for the "Precipitation Hook" (see Q2) and exclude top concentrations if precipitation is confirmed.

References

-

Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242.

-

Maioli, E., et al. (2009). Critical appraisal of the MTT assay in the presence of Rottlerin and uncouplers. Biological Procedures Online, 11, 227–240. (Demonstrates how PKC inhibitors can cause MTT artifacts).

-

Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Parker, P. J., et al. (1998). Protein kinase C inhibitors.[2][3][4][5][6][7] Nature Reviews Drug Discovery. (Foundational text on PKC inhibitor classes like Bisindolylmaleimides).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. oncotarget.com [oncotarget.com]

- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 7. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Controlling for Pkc-IN-1 Vehicle Effects

Document ID: TSC-PKC-004 Last Updated: 2025-05-21 Content Lead: Senior Application Scientist, Cell Signaling Division

Introduction: The "Vehicle Variable" in PKC Inhibition

Welcome to the technical support center. This guide addresses a critical source of experimental error when using Pkc-IN-1 (CAS: 1046787-18-1), a potent, maleimide-based Protein Kinase C (PKC) inhibitor.

Because Pkc-IN-1 is highly hydrophobic, it requires organic solvents—typically Dimethyl Sulfoxide (DMSO) —for solubilization.[1] However, DMSO is not biologically inert. In PKC signaling specifically, DMSO can induce artifacts by altering membrane fluidity (affecting PKC translocation) or even inducing differentiation in specific cell lines (e.g., HL-60) [1, 3].

This guide provides the protocols and logic required to decouple the specific effects of Pkc-IN-1 from the non-specific background noise of its vehicle.

Module 1: Solubility & Preparation (Preventing "Crash-Out")

The Issue: Pkc-IN-1 is stable in DMSO but prone to rapid precipitation ("crashing out") when added directly to aqueous cell culture media. This leads to lower-than-calculated effective concentrations and inconsistent IC50 data.[2]

FAQ: How do I prepare stocks without precipitation?

Answer: Never add high-concentration DMSO stock directly to the final media volume. Use the Intermediate Dilution Method . This technique steps down the concentration gradually, preventing the "shock" precipitation that occurs when hydrophobic molecules hit water.

Protocol: The Intermediate Dilution Workflow

Objective: Prepare a 10 µM treatment condition with 0.1% DMSO final concentration from a 10 mM stock.[3]

Figure 1: The Intermediate Dilution Method ensures Pkc-IN-1 remains soluble by maintaining solvent consistency until the final step.[3][4][5][6][7][8][9]

Module 2: Experimental Design (The "Perfect Match")

The Issue: Researchers often use a "media only" control or a fixed DMSO control that does not match the highest concentration used in a dose-response curve. This invalidates the baseline.

FAQ: How much DMSO is too much for PKC assays?

Answer: For PKC assays, the limit is stricter than general cytotoxicity assays.

-

PKC Translocation Assays: < 0.1% v/v.

-

Differentiation-Sensitive Cells (e.g., HL-60, Neuroblastoma): < 0.05% v/v.

DMSO concentrations >0.1% can mimic DAG (Diacylglycerol) effects or alter lipid bilayer properties, triggering false-positive PKC translocation events [3].

Data Table: Vehicle Tolerance Limits

| Assay Type | Critical Artifact Risk | Max Recommended DMSO |

| Kinase Activity (Biochemical) | Enzyme denaturation / interference | 1.0% |

| Cell Viability (MTT/CellTiter) | Cytotoxicity masking drug effect | 0.5% |

| PKC Translocation (Imaging) | Membrane fluidity changes | 0.1% |

| Differentiation (Stem Cells) | DMSO-induced differentiation | < 0.05% |

Module 3: Normalization & Troubleshooting

The Issue: In a dose-response curve, if you dilute the drug with media, the DMSO concentration decreases as the drug concentration decreases. This introduces a second variable (decreasing vehicle stress).

The Solution: "Back-filling" . Every well in your plate must have the exact same percentage of DMSO, regardless of the drug concentration.

Troubleshooting Guide: Common Artifacts

| Symptom | Probable Cause | Corrective Action |

| Control cells show stress/rounding | DMSO toxicity (>0.5%) or low-grade DMSO. | Use sterile-filtered, cell-culture grade DMSO. Reduce final % to 0.1%. |

| Inconsistent IC50 values | "Edge Effect" (Evaporation). | Do not use outer wells of 96-well plates. Fill them with PBS/Water. |

| Cloudy media upon addition | Compound precipitation. | Use the Intermediate Dilution Protocol (Module 1). Sonicate stock if necessary. |

| High background in Fluorescence | DMSO quenching or autofluorescence. | Ensure vehicle control is subtracted from all raw data points before analysis. |

Visualizing the Pathway & Interference Points

Understanding where the vehicle acts versus where Pkc-IN-1 acts is crucial for interpreting data.

Figure 2: Mechanistic map showing Pkc-IN-1 inhibition target versus potential DMSO interference points at the membrane and activation steps.

References

-